2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole
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Overview
Description
2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole typically involves multi-step organic reactions. The initial steps often include the formation of the imidazolidine ring and the introduction of the nitro group. Subsequent steps involve the attachment of the sulfanyl group and the final imidazole ring formation. Common reagents used in these reactions include aromatic aldehydes, imidazole derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Solvent-free reactions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require specific catalysts and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and imidazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-({4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-nitrophenyl}sulfanyl)-1H-imidazole
- **2-({4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-pyrazole
- **2-({4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-triazole
Uniqueness
The uniqueness of 2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, better binding affinity to certain targets, and unique reactivity patterns .
Properties
Molecular Formula |
C27H27N5O2S |
---|---|
Molecular Weight |
485.6g/mol |
IUPAC Name |
2-[4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl]sulfanyl-1-methylimidazole |
InChI |
InChI=1S/C27H27N5O2S/c1-19-4-9-22(10-5-19)30-16-17-31(23-11-6-20(2)7-12-23)26(30)21-8-13-25(24(18-21)32(33)34)35-27-28-14-15-29(27)3/h4-15,18,26H,16-17H2,1-3H3 |
InChI Key |
RHZWXDJGHJAAIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)SC4=NC=CN4C)[N+](=O)[O-])C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)SC4=NC=CN4C)[N+](=O)[O-])C5=CC=C(C=C5)C |
Origin of Product |
United States |
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